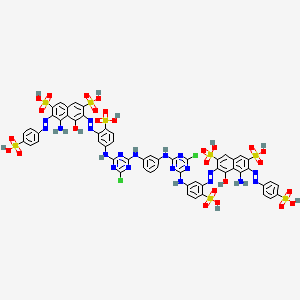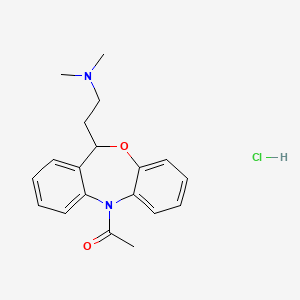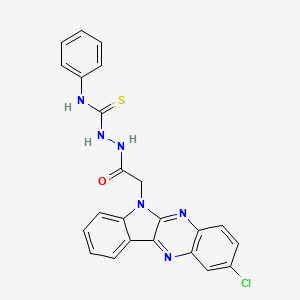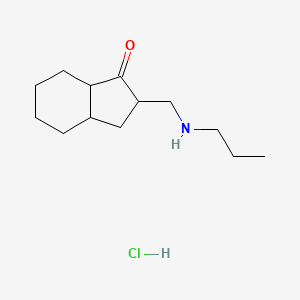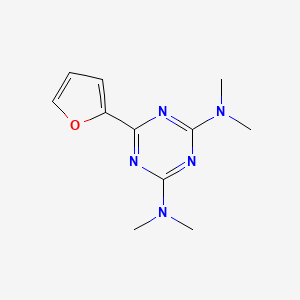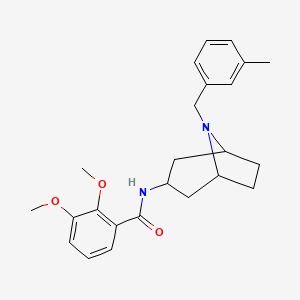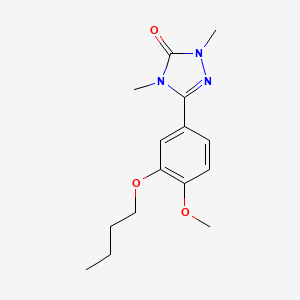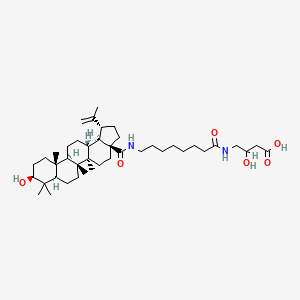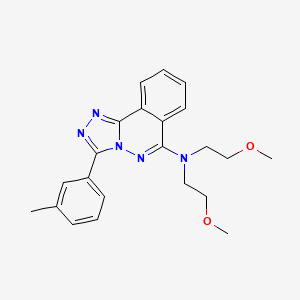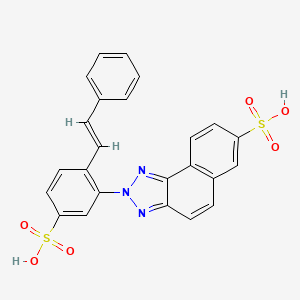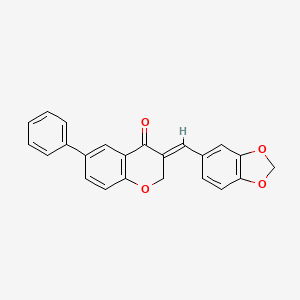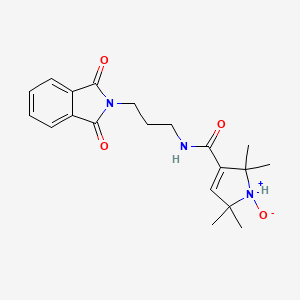
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-phthalimidopropyl)-2,2,5,5-tetramethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: BRN 6006445 can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Chemical Reactions Analysis
Types of Reactions: BRN 6006445 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different carboxylic acids or alcohols.
Scientific Research Applications
BRN 6006445 has several scientific research applications, including:
Mechanism of Action
The mechanism by which BRN 6006445 exerts its effects involves its interaction with molecular targets and pathways. While specific details on its mechanism of action are limited, it is known to act as a catalyst in certain reactions, facilitating the transformation of reactants into products. The compound’s structure allows it to participate in various chemical processes, influencing reaction kinetics and outcomes .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and reactivity.
Benzo[b]thiophene derivatives: These compounds have a similar thiophene ring structure but may lack the chlorine atom or carboxylic acid group, resulting in different chemical behaviors.
Uniqueness: BRN 6006445 is unique due to its specific combination of a chlorine atom and a carboxylic acid group attached to the benzo[b]thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and catalytic applications .
Properties
CAS No. |
102132-45-6 |
|---|---|
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C20H25N3O4/c1-19(2)12-15(20(3,4)23(19)27)16(24)21-10-7-11-22-17(25)13-8-5-6-9-14(13)18(22)26/h5-6,8-9,12,23H,7,10-11H2,1-4H3,(H,21,24) |
InChI Key |
OGQZRIJILZETIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C([NH+]1[O-])(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


